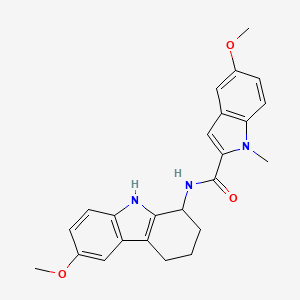![molecular formula C22H27N7O2 B10992203 N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10992203.png)
N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide” is a mouthful, but its structure holds immense significance. Let’s break it down:
Core Scaffold: This compound combines two pharmaceutically active moietiesa triazole ring and a thiadiazine ring. These fused rings create a unique core structure with potential therapeutic applications.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for this compound. Researchers have explored diverse methods to assemble its intricate structure. Unfortunately, specific details on the synthetic routes for this exact compound are scarce in the literature. we can draw insights from related compounds.
Industrial Production::
Chemical Reactions Analysis
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior.
Major Products:: The products formed from these reactions depend on the specific reaction type. For instance:
Oxidation: May yield an oxidized derivative.
Reduction: Could lead to a reduced form.
Substitution: Substituents may replace specific functional groups.
Scientific Research Applications
Multifunctional Roles:: Researchers have explored the compound’s diverse pharmacological activities:
Anticancer: Investigated for potential cancer therapies.
Antimicrobial: Evaluated against pathogens.
Analgesic and Anti-inflammatory: May alleviate pain and inflammation.
Antioxidant: Could protect against oxidative stress.
Antiviral: Tested for antiviral properties.
Enzyme Inhibitors: Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.
Antitubercular: Explored for tuberculosis treatment.
Mechanism of Action
Molecular Targets:: The compound likely interacts with specific receptors or enzymes. Its hydrogen bond accepting and donating characteristics enable precise interactions.
Pathways Involved:: Further research is needed to elucidate the exact pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness:: This compound’s fusion of triazole and thiadiazine rings sets it apart. Its bioactive profile and potential interactions make it a promising pharmacophore.
Similar Compounds:: While I don’t have direct information on similar compounds, exploring related triazolothiadiazines could provide valuable insights.
Properties
Molecular Formula |
C22H27N7O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N7O2/c1-14(2)21-26-25-19-7-8-20(27-29(19)21)28-11-9-16(10-12-28)22(31)24-18-6-4-5-17(13-18)23-15(3)30/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,30)(H,24,31) |
InChI Key |
LYDCUPQOQWBOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10992126.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10992133.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10992138.png)
![N-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10992156.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10992162.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10992165.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10992169.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione](/img/structure/B10992170.png)
![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10992173.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10992176.png)
![2-{(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(1H-imidazol-2-yl)acetamide](/img/structure/B10992179.png)
![ethyl (2Z)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10992187.png)
![S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine](/img/structure/B10992195.png)
